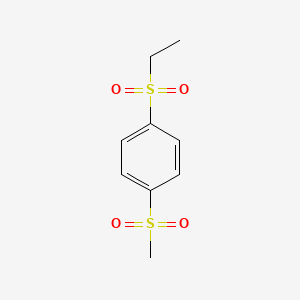
1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene is an organic compound characterized by the presence of both ethanesulfonyl and methanesulfonyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene typically involves the sulfonation of benzene derivatives. The reaction conditions often require the use of sulfonating agents such as ethanesulfonyl chloride and methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the selective introduction of the sulfonyl groups onto the benzene ring.
Industrial production methods may involve the continuous flow of reactants through a reactor, allowing for efficient large-scale synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups. Common reagents for these reactions include halogen carriers like FeBr3 or AlCl3.
Oxidation and Reduction: The sulfonyl groups can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The sulfonyl groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of strong oxidizing agents can lead to the formation of sulfonic acids, while reduction reactions may yield sulfonamides.
Applications De Recherche Scientifique
1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable in forming esters, amides, and other derivatives.
Biology: The compound is used in the modification of biomolecules, such as nucleosides, which are important in the development of antiviral and anticancer drugs.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and polymers, contributing to the development of advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene involves its ability to undergo nucleophilic substitution reactions. The sulfonyl groups act as electrophilic centers, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is crucial in its role as an intermediate in various synthetic pathways.
Molecular targets and pathways involved include the modification of nucleosides and other biomolecules, which can alter their biological activity and enhance their therapeutic potential.
Comparaison Avec Des Composés Similaires
1-(Ethanesulfonyl)-4-(methanesulfonyl)benzene can be compared with other sulfonyl-substituted benzene derivatives, such as:
1-(Methanesulfonyl)-4-(methanesulfonyl)benzene: Similar in structure but with two methanesulfonyl groups, leading to different reactivity and applications.
1-(Ethanesulfonyl)-4-(ethanesulfonyl)benzene:
1-(Tosyl)-4-(methanesulfonyl)benzene: The presence of a tosyl group introduces additional steric and electronic effects, influencing its reactivity.
The uniqueness of this compound lies in its specific combination of sulfonyl groups, which imparts distinct chemical properties and makes it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
83514-65-2 |
|---|---|
Formule moléculaire |
C9H12O4S2 |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
1-ethylsulfonyl-4-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O4S2/c1-3-15(12,13)9-6-4-8(5-7-9)14(2,10)11/h4-7H,3H2,1-2H3 |
Clé InChI |
WVYKRIGNEYYNPV-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



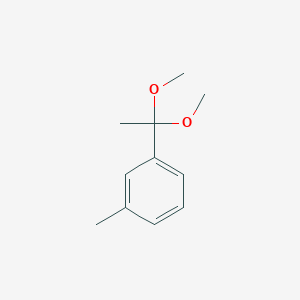
![2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B14405820.png)

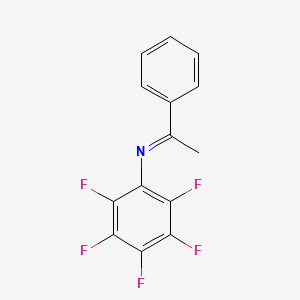
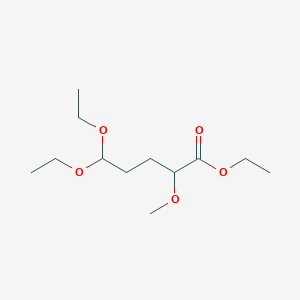
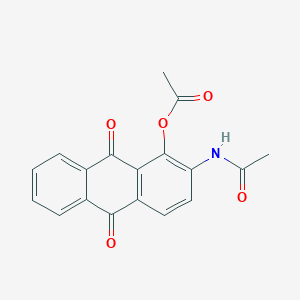

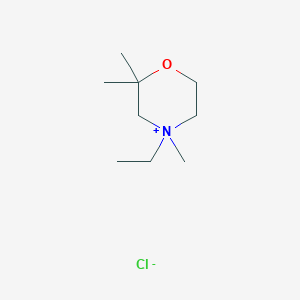
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
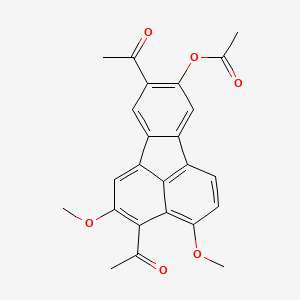
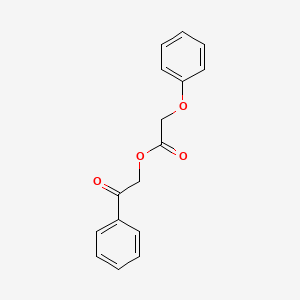
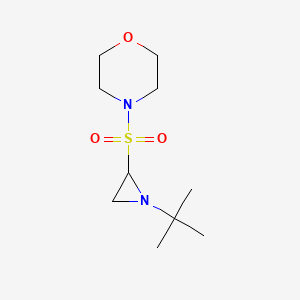
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)
